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Executive Summary
This technical guide provides a comprehensive profile of 2-methoxy-N-(4-

chlorophenyl)acetamide, a structural hybrid of the acetanilide analgesic class and chloro-

substituted agrochemical scaffolds.[1] Often utilized as a fragment in drug discovery

(specifically in kinase inhibitor libraries) and as an intermediate in the synthesis of

chloroacetanilide herbicides, this molecule represents a critical study in nucleophilic acyl

substitution and structure-activity relationship (SAR) tuning.[1][2] This guide details its chemical

identifiers, validated synthetic protocols, and spectral characteristics.[1][2]

Part 1: Chemical Identity & Physicochemical Profiling[1]
[2]
Precise identification is the bedrock of reproducible science.[1][2] The following data

establishes the unique chemical signature of the target molecule, distinguishing it from its

reverse isomer (2-chloro-N-(4-methoxyphenyl)acetamide).
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Table 1: Chemical Identifiers and Properties

Parameter Data / Value

IUPAC Name 2-Methoxy-N-(4-chlorophenyl)acetamide

Common Synonyms
N-(4-Chlorophenyl)-2-methoxyacetamide; 4'-

Chloro-2-methoxyacetanilide

Molecular Formula C₉H₁₀ClNO₂

Molecular Weight 199.63 g/mol

SMILES (Isomeric) COCC(=O)Nc1ccc(Cl)cc1

InChI Key
Deterministic:[1][3]YWKLQQVPHSJKOJ-

UHFFFAOYSA-N

Lipinski Rule of 5
Pass (MW <500, LogP ~1.8, H-Donors: 1, H-

Acceptors:[1] 3)

Predicted LogP 1.82 ± 0.3 (Moderate Lipophilicity)

Topological Polar Surface Area 38.33 Å²

Part 2: Synthetic Pathways & Reaction Mechanics
The synthesis of 2-methoxy-N-(4-chlorophenyl)acetamide relies on a Nucleophilic Acyl

Substitution mechanism (Schotten-Baumann conditions).[1] The reaction involves the attack of

the aniline nitrogen lone pair onto the electrophilic carbonyl carbon of methoxyacetyl chloride.

[1][2]

2.1. Reaction Causality & Logic[1][2]
Nucleophile: 4-Chloroaniline.[1][2] The para-chloro group is electron-withdrawing (inductive

effect), slightly deactivating the amine.[1] Thus, a base is required not just to neutralize acid,

but to ensure the amine remains unprotonated and nucleophilic.[1][2]

Electrophile: Methoxyacetyl chloride.[1][2] Highly reactive due to the inductive withdrawal of

the chlorine and the alpha-methoxy group.[1][2]
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Base Scavenger: Triethylamine (Et₃N) or Pyridine.[1][2] Essential to trap the HCl byproduct.

[1][2] Failure to remove HCl will protonate the unreacted aniline, killing the reaction kinetics.

[1][2]

2.2. Experimental Protocol (Standardized)
Reagents: 4-Chloroaniline (1.0 eq), Methoxyacetyl chloride (1.1 eq), Triethylamine (1.2 eq),

Dichloromethane (DCM, anhydrous).[1][2]

Apparatus: 3-neck round-bottom flask, addition funnel, nitrogen atmosphere.[1][2]

Step-by-Step Methodology:

Solvation: Dissolve 4-chloroaniline (10 mmol) in anhydrous DCM (20 mL) in the flask. Add

Triethylamine (12 mmol).[1][2] Cool to 0°C using an ice bath to control the exotherm.[1][2]

Acylation: Dropwise add Methoxyacetyl chloride (11 mmol) dissolved in DCM (5 mL) over 15

minutes.

Why: Rapid addition generates excessive heat, promoting di-acylation or polymerization

side products.[1][2]

Propagation: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.

Monitoring: Check via TLC (Hexane:EtOAc 3:1).[1][2] The aniline spot (lower Rf) should

disappear.[1][2]

Quench & Workup: Pour the reaction mixture into cold 1M HCl (to remove unreacted

amine/base).

Extraction: Separate the organic layer.[1][2][4] Wash sequentially with Sat. NaHCO₃ (to

remove acid) and Brine.[1][2]

Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the

crude solid from Ethanol/Water (9:1) to yield white needles.[1][2]

2.3. Synthetic Workflow Visualization[1][2]
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Figure 1: Reaction logic flow for the synthesis of 2-methoxy-N-(4-chlorophenyl)acetamide.

Part 3: Structural Analysis & Spectral Validation[1][2]
Validation of the synthesized compound is performed using 1H-NMR and IR spectroscopy.[1][2]

[4] The structure contains distinct electronic environments that provide a "fingerprint" for

confirmation.[1][2]

3.1. 1H-NMR Prediction & Interpretation (CDCl₃, 400 MHz)
The molecule possesses a

axis of symmetry through the N-Phenyl bond regarding the aromatic protons.[1][2]
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Signal (δ ppm) Multiplicity Integration Assignment
Structural

Justification

8.20 Broad Singlet 1H -NH-

Amide proton,

deshielded by

carbonyl

anisotropy and

H-bonding.[1][2]

7.50
Doublet (J=8.8

Hz)
2H Ar-H (2,6)

Ortho to

nitrogen.[1][2]

Deshielded by

the amide

resonance.[1][2]

7.30
Doublet (J=8.8

Hz)
2H Ar-H (3,5)

Ortho to chlorine.

[1][2] Distinct

AA'BB' pattern

typical of p-

substituted

benzenes.[1][2]

4.02 Singlet 2H -CH₂-

Methylene group

between

Carbonyl and

Oxygen.[1][2]

Deshielded by

two

electronegative

groups.[1][2]

3.50 Singlet 3H -OCH₃

Methoxy protons.

[1][2] Classic

region for alpha-

alkoxy groups.[1]

[2]

3.2. Infrared (IR) Spectroscopy Markers
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3280 cm⁻¹: N-H stretch (secondary amide).[1][2]

1665 cm⁻¹: C=O stretch (Amide I band).[1][2] Note: This is lower than a ketone (~1715) due

to resonance donation from the nitrogen.[1][2]

1090 cm⁻¹: C-O-C stretch (Ether linkage).

820 cm⁻¹: C-Cl stretch (Aromatic).[1][2]

3.3. Analytical Logic Diagram

Unknown Sample

1H-NMR Analysis FT-IR Analysis

AA'BB' Pattern
(7.3 - 7.5 ppm)?

Singlet at ~3.5 ppm?

Yes

Reject Structure

No

CONFIRMED
2-methoxy-N-(4-chlorophenyl)acetamide

Yes

Amide I Band
(~1665 cm-1)?

Yes

No
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Figure 2: Decision tree for structural validation based on spectral data.

Part 4: Pharmacological & Industrial Context[1][2]
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4.1. Structure-Activity Relationship (SAR)
This molecule serves as a bioisostere for several active pharmaceutical ingredients.[1][2]

Analgesic Potential: It is a structural analog of Paracetamol (Acetaminophen).[1][2] The

replacement of the 4-hydroxyl group (in paracetamol) with a 4-chloro group blocks

glucuronidation, potentially altering the metabolic half-life.[1] However, p-chloroanilines are

often associated with higher toxicity (hematotoxicity) compared to their phenolic counterparts

[1].[1][2]

Herbicide Intermediate: The 2-methoxy-N-phenylacetamide core is a scaffold found in

chloroacetanilide herbicides (e.g., Metolachlor, though those usually have an N-alkyl group

as well).[1] The methoxy group increases hydrophilicity compared to a simple methyl chain,

aiding in system mobility in plants.[1][2]

4.2. Safety & Handling[2]
Hazard Class: Irritant (Skin/Eye).[1][2]

Metabolic Risk: Hydrolysis in vivo may release 4-chloroaniline, a known hemotoxin and

potential carcinogen.[1][2] Handling requires strict PPE (nitrile gloves, fume hood).[1][2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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